molecular formula C16H9F3 B12531728 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 797047-47-3

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene

Cat. No.: B12531728
CAS No.: 797047-47-3
M. Wt: 258.24 g/mol
InChI Key: QPROYQXKKZWWME-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is an organic compound characterized by the presence of ethenyl, difluoro, and fluorophenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the ethenyl and fluorophenyl groups. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-2,4-difluorobenzene
  • 1-Ethynyl-4-fluorobenzene
  • 3,5-Difluorophenylacetylene

Uniqueness

5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is unique due to the presence of both ethenyl and fluorophenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

797047-47-3

Molecular Formula

C16H9F3

Molecular Weight

258.24 g/mol

IUPAC Name

5-ethenyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C16H9F3/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(17)7-4-12/h2-4,6-7,9-10H,1H2

InChI Key

QPROYQXKKZWWME-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

Origin of Product

United States

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